Bis(pentafluorophenyl) carbonate

説明

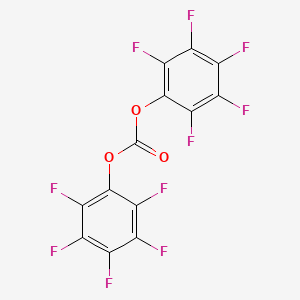

Structure

3D Structure

特性

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVVFSGCNWQFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208184 | |

| Record name | Dipentafluorophenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59483-84-0 | |

| Record name | Dipentafluorophenylcarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentafluorophenylcarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl) carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bis(pentafluorophenyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (BPC) is a highly reactive, crystalline solid that serves as a versatile and safer alternative to phosgene (B1210022) and its derivatives in a multitude of organic synthesis applications. Its remarkable reactivity stems from the presence of two electron-withdrawing pentafluorophenyl groups, which render the carbonyl carbon exceptionally electrophilic. This property makes BPC an excellent reagent for a variety of chemical transformations, most notably in the synthesis of carbonates, carbamates, ureas, and in peptide coupling reactions. This guide provides a comprehensive overview of the chemical properties of BPC, including detailed experimental protocols and reaction mechanisms, to support its application in research and development, particularly in the field of drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline powder under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃F₁₀O₃ | [1][2] |

| Molecular Weight | 394.12 g/mol | [1] |

| Melting Point | 47-52 °C | [1][2] |

| Boiling Point | 250 °C | [3] |

| Flash Point | 110 °C | [1][4] |

| Appearance | White to almost white crystalline powder | [2][5] |

| Solubility | Soluble in chloroform, ethyl acetate, methylene (B1212753) chloride. Insoluble in water. | [1][3] |

| Purity | ≥97% | [4][6] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Key spectroscopic data are summarized below.

| Technique | Description | Reference |

| ¹⁹F NMR | The ¹⁹F NMR spectrum of BPC shows characteristic signals for the pentafluorophenyl groups. | [9] |

| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of the carbonyl carbon and the carbons of the pentafluorophenyl rings. | |

| FT-IR | The FT-IR spectrum exhibits a strong absorption band for the C=O stretching of the carbonate group. |

Note: Detailed spectral data with peak assignments can be found in specialized databases.

Chemical Reactivity and Mechanisms

The core of this compound's utility lies in its high reactivity as a carbonylating agent. The electron-withdrawing nature of the two pentafluorophenyl groups makes the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

The general reaction mechanism is a nucleophilic acyl substitution. A nucleophile (e.g., an amine or an alcohol) attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a pentafluorophenoxide anion, which is an excellent leaving group due to the stability of the corresponding pentafluorophenol. The reaction with a second equivalent of the nucleophile or a different nucleophile can then occur, or in the case of diols, an intramolecular reaction can lead to cyclic products. The byproduct, pentafluorophenol, is non-nucleophilic and generally does not interfere with the reaction.

Reaction with Amines to Form Carbamates

BPC reacts readily with primary and secondary amines to form carbamates. This reaction is highly efficient and proceeds under mild conditions.

Reaction with Alcohols to Form Carbonates

Similarly, BPC reacts with alcohols to produce carbonates. When a diol is used as the nucleophile, a cyclic carbonate can be formed through an intramolecular reaction.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound.

Protocol 1: General Synthesis of a Carbamate (B1207046) from a Primary Amine

This protocol describes a general method for the synthesis of a carbamate from a primary amine using this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

-

Optional: Base (e.g., Triethylamine or N,N-Diisopropylethylamine, 1.2 eq) if the amine is used as a salt.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine in the chosen anhydrous solvent.

-

If the amine is in the form of a salt, add the base to the solution to liberate the free amine.

-

Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with 1 M HCl and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting carbamate by recrystallization or column chromatography.

Protocol 2: Synthesis of a Functionalized Cyclic Carbonate from a Diol

This protocol is adapted from a literature procedure for the synthesis of a pentafluorophenyl-functionalized cyclic carbonate intermediate, which can then be further functionalized.

Materials:

-

2,2-bis(hydroxymethyl)propionic acid (bis-MPA) (1.0 eq, e.g., 3.00 g, 22 mmol)

-

This compound (BPC) (2.5 eq, e.g., 21.70 g, 55 mmol)

-

Cesium Fluoride (CsF) (0.2 eq, e.g., 0.7 g, 4.6 mmol)

-

Anhydrous Tetrahydrofuran (THF) (e.g., 70 mL)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (aqueous)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Charge a 100 mL round-bottom flask with 2,2-bis(hydroxymethyl)propionic acid, this compound, and Cesium Fluoride.

-

Add anhydrous THF to the flask. The initial mixture will be heterogeneous.

-

Stir the reaction mixture at room temperature. After approximately one hour, the solution should become clear and homogeneous. Continue stirring for 20 hours.

-

Remove the solvent in vacuo.

-

Re-dissolve the residue in CH₂Cl₂. After about 10 minutes, a byproduct (pentafluorophenol) will precipitate and can be removed by filtration.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with water.

-

Dry the organic layer with MgSO₄, filter, and evaporate the solvent in vacuo.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.

Mandatory Visualizations

Diagram 1: General Reaction of BPC with Nucleophiles

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Diagram 2: Experimental Workflow for Carbamate Synthesisdot

References

- 1. researchgate.net [researchgate.net]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Access to N‑Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound 97 59483-84-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Bis(pentafluorophenyl) Carbonate from Pentafluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl) carbonate (BPC) is a valuable reagent in organic synthesis, prized for its ability to act as a phosgene (B1210022) equivalent in a safer, solid form. Its high reactivity, owing to the electron-withdrawing nature of the pentafluorophenyl groups, makes it an excellent choice for the synthesis of carbonates, ureas, and other carbonyl derivatives, particularly in the development of pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the synthesis of this compound from pentafluorophenol (B44920), including a detailed experimental protocol, tabulated physicochemical data, and a visual representation of the synthetic workflow.

Physicochemical Data of Key Compounds

For clarity and easy reference, the quantitative data for the primary reactants and the final product are summarized in the table below.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Pentafluorophenol | C₆HF₅O | 184.06 | 34-36 | 143 |

| Triphosgene (B27547) | C₃Cl₆O₃ | 296.75 | 78-81 | 203-206 (decomposes) |

| Pyridine (B92270) | C₅H₅N | 79.10 | -42 | 115 |

| This compound | C₁₃F₁₀O₃ | 394.12 | 48-51 | Not available |

Reaction Scheme

The synthesis of this compound from pentafluorophenol is typically achieved by reacting it with a phosgene equivalent, such as triphosgene, in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of diaryl carbonates using triphosgene and has been adapted for pentafluorophenol.

Materials:

-

Pentafluorophenol (2.0 equivalents)

-

Triphosgene (0.34 equivalents)

-

Anhydrous Pyridine (2.2 equivalents)

-

Anhydrous Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (B1210297)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentafluorophenol (2.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add anhydrous pyridine (2.2 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.

-

Addition of Triphosgene: Prepare a solution of triphosgene (0.34 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred pentafluorophenol solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a white crystalline solid.

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Workflow diagram for the synthesis of this compound.

Safety Considerations

-

Triphosgene: is a toxic and corrosive solid. It is a safer alternative to phosgene gas but should still be handled with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Pentafluorophenol: is corrosive and can cause severe skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Pyridine: is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult original literature and safety data sheets for all reagents before undertaking any experimental work.

Unveiling the Power of Activation: A Technical Guide to the Mechanism of Action of Bis(pentafluorophenyl) carbonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a powerful and versatile reagent in modern organic synthesis. Its high reactivity and utility as a safer alternative to phosgene (B1210022) and its derivatives have made it an indispensable tool for the construction of a wide array of organic molecules, from complex pharmaceuticals to advanced polymers.[1] This technical guide provides an in-depth exploration of the core mechanisms through which BPC exerts its synthetic utility, supported by quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Principle: The Electrophilic Nature of the Carbonyl Carbon

The remarkable reactivity of this compound stems from the strong electron-withdrawing effect of its two pentafluorophenyl groups.[1][2] These groups significantly enhance the electrophilicity of the central carbonyl carbon, rendering it highly susceptible to attack by a wide range of nucleophiles.[2][3] The general mechanism of action for BPC involves a nucleophilic acyl substitution reaction that proceeds through a tetrahedral intermediate.[3] The pentafluorophenolate anion is an excellent leaving group, which facilitates the collapse of this intermediate and drives the reaction towards product formation.[4]

I. BPC as a Carbonyl Source: Synthesis of Carbonates, Carbamates, and Ureas

One of the primary applications of BPC is as a direct source of a carbonyl group for the synthesis of carbonates, carbamates, and ureas. This approach offers a significant advantage over the use of highly toxic phosgene.[1][5]

A. Mechanism of Carbonate and Carbamate (B1207046) Formation

The reaction of BPC with alcohols or amines proceeds via a nucleophilic attack on the carbonyl carbon. The initial attack by the nucleophile (an alcohol or amine) leads to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a pentafluorophenol (B44920) molecule to yield an activated pentafluorophenyl carbonate or carbamate. A second nucleophile can then attack this activated intermediate, leading to the final carbonate or carbamate product and releasing a second molecule of pentafluorophenol.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Bis(pentafluorophenyl)carbonate (EVT-323322) | 59483-84-0 [evitachem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C2CS35268K [pubs.rsc.org]

Bis(pentafluorophenyl) Carbonate: A Superior Phosgene Substitute in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a pivotal reagent in contemporary organic chemistry, offering a safer, solid, and highly efficient alternative to the acutely toxic gas, phosgene (B1210022).[1] Its exceptional reactivity, driven by the strong electron-withdrawing nature of its two pentafluorophenyl groups, makes it an ideal carbonyl equivalent for a wide range of chemical transformations.[2][3] This guide provides a comprehensive overview of BPC, focusing on its properties, reaction mechanisms, detailed experimental protocols, and applications as a phosgene substitute, particularly in fields relevant to pharmaceutical and materials science.

Physicochemical and Safety Data

This compound is a white crystalline solid, a physical state that confers significant advantages in handling, storage, and dosing compared to gaseous phosgene or even its liquid and solid substitutes like diphosgene and triphosgene (B27547).[1][4] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59483-84-0 | [5] |

| Molecular Formula | C₁₃F₁₀O₃ | [3][5] |

| Molecular Weight | 394.12 g/mol | [3] |

| Appearance | White crystalline powder or chunks | [5][6] |

| Melting Point | 47-52 °C | [3][5][7] |

| Flash Point | 110 °C (230 °F) - closed cup | [8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, THF, Methylene (B1212753) Chloride | [3][6] |

Table 2: Safety and Handling Information

| Parameter | Information | Reference(s) |

| Hazard Class | Not considered hazardous by OSHA 29 CFR 1910.1200 | [9] |

| Storage | Store in a dry, cool, well-ventilated place (0 - 8 °C recommended) | [5][10] |

| Incompatible Materials | Strong oxidizing agents, Strong acids | [9] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), Eyeshields, Gloves | [10] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (B91410) (HF) | [9] |

Mechanism of Action: An Electrophilic Carbonyl Source

The utility of BPC as a phosgene replacement stems from the profound electrophilicity of its central carbonyl carbon. The ten fluorine atoms on the two phenyl rings exert a powerful inductive effect, withdrawing electron density and making the carbonyl group highly susceptible to nucleophilic attack.[2][3]

The general reaction mechanism involves three key steps:

-

Nucleophilic Attack: A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon.[3]

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.[3]

-

Elimination of Pentafluorophenol (B44920): The intermediate collapses, eliminating a molecule of pentafluorophenol—a stable and relatively non-nucleophilic leaving group—to form the new carbonyl-containing product (e.g., a carbamate (B1207046) or carbonate).[3]

The pentafluorophenol byproduct is easily removed via filtration or aqueous extraction, simplifying product purification.[11][12]

Caption: General mechanism of BPC with nucleophiles.

Core Applications and Experimental Protocols

BPC is a versatile reagent for introducing a carbonyl group, effectively replacing phosgene in the synthesis of carbamates, ureas, carbonates, and particularly, functionalized cyclic carbonates.

Caption: Synthetic pathways enabled by BPC.

This protocol details the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, a key intermediate for creating functionalized monomers, as reported by Hedrick, Sanders, and colleagues.[11][13] This reaction demonstrates the direct conversion of a diol into a cyclic carbonate.

Materials and Reagents:

-

2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

-

This compound (BPC/PFC)

-

Cesium Fluoride (CsF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methylene Chloride (CH₂Cl₂)

-

Sodium Bicarbonate (aqueous solution)

-

Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate, Hexane

Procedure:

-

A 100 mL round-bottom flask is charged with 2,2-bis(hydroxymethyl)propionic acid (3.00 g, 22 mmol), this compound (21.70 g, 55 mmol, 2.5 eq.), and cesium fluoride (0.7 g, 4.6 mmol, 0.2 eq.).[11]

-

Anhydrous THF (70 mL) is added to the flask. The initial mixture is heterogeneous.[11]

-

The mixture is stirred at room temperature. After approximately one hour, a clear, homogeneous solution forms. Stirring is continued for a total of 20 hours.[11][14]

-

The solvent (THF) is removed under reduced pressure (in vacuo).[14]

-

The resulting residue is re-dissolved in methylene chloride. After standing for 10 minutes, the pentafluorophenol byproduct precipitates and is removed by filtration.[11]

-

The filtrate is washed sequentially with aqueous sodium bicarbonate solution and water, then dried over MgSO₄.[14]

-

The solvent is evaporated in vacuo, and the final product is purified by recrystallization from an ethyl acetate/hexane mixture to yield a white crystalline powder.[11]

Table 3: Yield Data for Protocol 1

| Product | Reported Yield | Reference |

| Pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate | 75% | [11][14] |

This procedure illustrates a two-step, one-pot synthesis where a triol is first converted to a cyclic pentafluorophenyl carbonate intermediate, which is then reacted in situ with a nucleophile (an alcohol or amine) to yield a functionalized carbonate or carbamate.[12]

Caption: Workflow for one-pot functionalization.

Materials and Reagents:

-

This compound (BPC)

-

Cesium Fluoride (CsF)

-

Anhydrous Tetrahydrofuran (THF)

-

Nucleophile (e.g., Ethyl alcohol, Isopropyl alcohol, Benzyl alcohol)

-

Methylene Chloride (CH₂Cl₂)

-

Ethyl Acetate, n-Hexane (for chromatography)

Procedure:

-

To a 100 mL round-bottom flask, combine 1,1,1-tris(hydroxymethyl)ethane (2.0 g, 16.7 mmol), bis(pentafluorophenyl)carbonate (15.1 g, 38.3 mmol, 2.3 eq.), and cesium fluoride (0.76 g, 5.0 mmol, 0.3 eq.) in anhydrous THF (11.9 mL).[12]

-

Stir the mixture overnight at room temperature. The initially heterogeneous mixture will become a clear, homogeneous solution after about one hour.[12]

-

For functionalization: To a solution of the formed intermediate (e.g., 0.1 g, 0.28 mmol) in anhydrous THF (1 mL), add the desired nucleophile (e.g., ethyl alcohol, 0.019 g, 0.42 mmol, 1.5 eq.) and CsF (0.013 g, 0.084 mmol, 0.3 eq.).[12]

-

Stir the reaction mixture for 1 to 24 hours at room temperature, depending on the nucleophile.[12]

-

After the reaction, concentrate the solution in vacuo and redissolve the residue in methylene chloride.[12]

-

Allow the solution to stand for approximately 10 minutes; the pentafluorophenol byproduct will precipitate and can be removed by filtration.[12]

-

The crude product in the filtrate is then purified by column chromatography or recrystallization.[12]

Table 4: Representative Yields for Protocol 2

| Nucleophile | Product | Reported Yield | Reference |

| Ethyl alcohol | Ethyl (5-methyl-2-oxo-1,3-dioxan-5-yl)methyl carbonate | 63% | [12] |

| Isopropyl alcohol | Isopropyl (5-methyl-2-oxo-1,3-dioxan-5-yl)methyl carbonate | 46% | [12] |

| Benzyl alcohol | Benzyl (5-methyl-2-oxo-1,3-dioxan-5-yl)methyl carbonate | 20% | [12] |

| Diethylamine | (5-methyl-2-oxo-1,3-dioxan-5-yl)methyl diethylcarbamate | 64% | [12] |

Reactivity Comparison

Table 5: Qualitative Reactivity of Phosgene and Substitutes

| Reagent | Physical State | Relative Reactivity | Key Features | Reference(s) |

| Phosgene | Gas | Very High (k_rel ≈ 170) | Extremely toxic; volatile; reactions can be run at low temps | [15][18] |

| Diphosgene | Liquid | Moderate (k_rel ≈ 19) | Toxic liquid; substitute for phosgene | [15][19] |

| Triphosgene | Solid | Low (k_rel = 1) | Stable solid; requires higher temps or activation | [4][15] |

| This compound | Solid | High | Stable solid; highly electrophilic; mild reaction conditions | [2][3] |

Conclusion

This compound stands as a premier phosgene substitute for researchers in drug development and materials science. Its status as a stable, easy-to-handle solid significantly enhances laboratory safety compared to the extreme hazards of phosgene gas.[1][2] The high electrophilicity of its carbonyl center enables a vast array of transformations under mild conditions, including the synthesis of carbamates, ureas, and complex cyclic carbonates, which are crucial intermediates for non-isocyanate polyurethanes and functional polymers.[6][7] The generation of a non-nucleophilic, easily removable pentafluorophenol byproduct further streamlines purification processes.[11] These attributes confirm BPC's role as an indispensable tool in modern organic synthesis, facilitating cleaner, safer, and more efficient chemical processes.

References

- 1. This compound | 59483-84-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Bis(pentafluorophenyl)carbonate (EVT-323322) | 59483-84-0 [evitachem.com]

- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound 97 59483-84-0 [sigmaaldrich.com]

- 8. Bis(pentafluorophenyl)carbonate | 59483-84-0 | FB38526 [biosynth.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | 59483-84-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. Phosgene and Substitutes [sigmaaldrich.com]

- 16. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | EurekAlert! [eurekalert.org]

- 17. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]

- 18. publications.iupac.org [publications.iupac.org]

- 19. Conversion of bis(trichloromethyl) carbonate to phosgene and reactivity of triphosgene, diphosgene, and phosgene with methanol(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(pentafluorophenyl) carbonate (CAS 59483-84-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information and safety protocols for Bis(pentafluorophenyl) carbonate (CAS 59483-84-0). The content herein is intended to support laboratory research and development activities by offering detailed data on its properties, applications, and safe handling procedures.

Chemical Identification and Properties

This compound, also known by synonyms such as Carbonic Acid Bis(pentafluorophenyl) Ester and DPFPC, is a white crystalline powder.[1] It is a versatile reagent widely employed in organic synthesis.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 59483-84-0 |

| Molecular Formula | C₁₃F₁₀O₃[1] |

| Molecular Weight | 394.12 g/mol [1][4] |

| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl) carbonate[5] |

| InChI | InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23[5] |

| InChI Key | IOVVFSGCNWQFQT-UHFFFAOYSA-N[5] |

| Canonical SMILES | O=C(OC1=C(F)C(F)=C(F)C(F)=C1F)OC1=C(F)C(F)=C(F)C(F)=C1F[5] |

| Synonyms | Pentafluorophenyl carbonate, DPFPC, Bis(perfluorophenyl) carbonate[1][6] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to almost white crystalline powder and chunks[1][2] |

| Melting Point | 47-50 °C (lit.)[1][2] |

| Boiling Point | 250 °C[1] |

| Flash Point | 110 °C (230 °F) - closed cup[1] |

| Density | 1.782 g/cm³[1] |

| Vapor Pressure | 0.00263 mmHg at 25°C[1] |

| Solubility | Soluble in chloroform, ethyl acetate, and methylene (B1212753) chloride[1][2][7] |

| Storage Temperature | Room Temperature, sealed in dry conditions[1] or 0 - 8 °C[3] |

Applications in Research and Development

This compound is a key reagent in several areas of chemical synthesis due to the high reactivity imparted by its pentafluorophenyl groups, which makes it an excellent electrophile.[3]

-

Peptide Synthesis: It serves as a coupling agent, particularly in the synthesis of azapeptides.[1][2][8]

-

Polymer Chemistry: It is utilized in the preparation of polycarbonates and is a key intermediate for the synthesis of non-isocyanate polyurethanes (NIPUs).[1][2][9]

-

Organic Synthesis: It acts as a carbonyl equivalent and is used to introduce functional groups into organic molecules.[2][3][9] The pentafluorophenyl group can significantly alter the properties of target molecules.[3]

Safety and Handling

This compound is classified as an irritant.[1] Appropriate safety precautions must be observed when handling this chemical.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed.[10] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[10] |

| H315: Causes skin irritation.[10] | P264: Wash thoroughly after handling.[10] |

| H319: Causes serious eye irritation.[10] | P270: Do not eat, drink or smoke when using this product.[10] |

| H335: May cause respiratory irritation.[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]

-

Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[11][12]

-

Respiratory Protection: Use a dust mask (type N95 or equivalent) or a full-face respirator if exposure limits are exceeded.[11]

Handling and Storage:

-

Avoid formation of dust.[11]

-

Store in a tightly closed container in a dry and cool place.[1][12] Some suppliers recommend storage under an inert atmosphere.[13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[12]

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a physician or poison control center.[12]

Experimental Protocols

The following is a typical experimental procedure demonstrating the use of this compound in the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.

Materials:

-

2,2-bis(hydroxymethyl)propionic acid

-

This compound

-

Cesium Fluoride (CsF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

A 100 mL round bottom flask is charged with 2,2-bis(hydroxymethyl)propionic acid (3.0 g, 22 mmol), this compound (21.7 g, 55 mmol), CsF (0.7 g, 4.6 mmol), and 70 mL of anhydrous THF.

-

The initially heterogeneous mixture is stirred. After approximately one hour, a clear, homogeneous solution forms. The solution is stirred for a total of 20 hours.

-

The solvent is removed in vacuo.

-

The residue is re-dissolved in CH₂Cl₂. After 10 minutes, a byproduct precipitates and is recovered quantitatively.

-

The filtrate is washed with sodium bicarbonate solution and water, then dried with MgSO₄.

-

The solvent is evaporated in vacuo, and the product is recrystallized from an ethyl acetate/hexane mixture to yield pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.

Reaction Workflow Visualization

The following diagram illustrates the general workflow for a coupling reaction using this compound.

Caption: General workflow of a coupling reaction using this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. BIS(PENTAFLUOROPHENYL)CARBONATE | 59483-84-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CAS 59483-84-0: Di-pentafluorophenyl carbonate [cymitquimica.com]

- 7. guidechem.com [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. Buy Bis(pentafluorophenyl)carbonate (EVT-323322) | 59483-84-0 [evitachem.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. echemi.com [echemi.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. fishersci.pt [fishersci.pt]

Navigating the Solubility of Bis(pentafluorophenyl) Carbonate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of bis(pentafluorophenyl) carbonate (BPC), a critical reagent in modern organic synthesis. Understanding the solubility of BPC is paramount for its effective use in various applications, including peptide synthesis, polymer chemistry, and the development of pharmaceuticals. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility Profile of this compound

This compound is a white crystalline solid that is widely recognized for its high reactivity as a phosgene (B1210022) equivalent. Its utility in chemical synthesis is significantly influenced by its solubility in various organic solvents. While precise quantitative solubility data is not extensively published, qualitative solubility information is available from various chemical suppliers and safety data sheets.

Data on Solubility

The following table summarizes the known qualitative solubility of this compound in several common organic solvents. It is important to note that "soluble" indicates that the compound dissolves to a practically useful extent, but does not specify the exact concentration at a given temperature.

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble[][2] |

| Methylene Chloride (Dichloromethane) | CH₂Cl₂ | Soluble[][2] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[][2] |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble[3] |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | Soluble[4] |

Note: The information provided is qualitative. For applications requiring precise concentrations, experimental determination of solubility is recommended.

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring quantitative solubility data, the gravimetric method offers a straightforward and reliable approach. This protocol outlines the steps to determine the solubility of a solid organic compound, such as this compound, in an organic solvent.[5][6][7]

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature in g/100 mL.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Conical flask or sealed vials

-

Magnetic stirrer and stir bar or shaker bath

-

Thermostatically controlled water bath or heating mantle

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass vials with airtight caps

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.[8][9][10]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer or shaker for a sufficient period to reach equilibrium. This may take several hours to 24 hours.[11] It is advisable to periodically analyze samples until a constant concentration is observed.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a specific volume (e.g., 5 or 10 mL) of the supernatant (the clear saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is crucial to use a syringe fitted with a chemically resistant filter.[9]

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry glass vial.

-

Weigh the vial containing the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum desiccator.

-

Continue drying until a constant weight of the vial with the dried solute is achieved.[5][7]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final constant weight of the vial containing the dried solute.

-

The solubility can be expressed in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) x 100

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 2. BIS(PENTAFLUOROPHENYL)CARBONATE CAS#: 59483-84-0 [m.chemicalbook.com]

- 3. 59483-84-0 | this compound [fluoromart.com]

- 4. This compound | 59483-84-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. pharmajournal.net [pharmajournal.net]

- 8. sciencebuddies.org [sciencebuddies.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Technical Guide: Stability and Storage of Bis(pentafluorophenyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (PFPC) is a highly reactive reagent widely employed in organic synthesis, particularly as a carbonyl equivalent for the preparation of active esters, carbamates, and ureas. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers stems from the exceptional electrophilicity of its carbonyl carbon, which is a direct consequence of the electron-withdrawing nature of the two pentafluorophenyl groups.[1] This high reactivity, however, necessitates a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols to ensure its integrity and performance.

This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data. It includes a summary of its physical and chemical properties, known decomposition pathways, and general protocols for stability assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃F₁₀O₃ |

| Molecular Weight | 394.12 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 47-52 °C |

| Flash Point | 110 °C (closed cup) |

| Decomposition Temperature | > 250 °C |

| Solubility | Soluble in many organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Insoluble in water. |

Sources:[2]

Stability Profile

The stability of this compound is influenced by several factors, primarily temperature, moisture, and the presence of nucleophiles.

Thermal Stability

This compound exhibits good thermal stability, with decomposition reported to occur at temperatures above 250 °C. This allows for its use in reactions at elevated temperatures for short periods. However, for long-term storage, it is crucial to maintain it at significantly lower temperatures to prevent any gradual degradation. The thermal decomposition of aromatic carbonates can proceed through complex pathways, including intramolecular rearrangements and the formation of various degradation products.[3]

Hydrolytic Stability

Chemical Compatibility

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Its primary mode of degradation in the presence of other chemicals is through nucleophilic attack on the carbonyl carbon. This high reactivity is, in fact, the basis for its synthetic utility. Common nucleophiles such as amines, alcohols, and thiols will readily react with this compound, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively, with the concomitant release of pentafluorophenol (B44920).

Decomposition Pathway

The principal decomposition pathway for this compound is initiated by nucleophilic attack at the electrophilic carbonyl carbon. This reaction proceeds via a tetrahedral intermediate, which then collapses to yield a more stable product and a pentafluorophenoxide leaving group. The pentafluorophenoxide is a good leaving group due to the electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting anion.

The following diagram illustrates the general mechanism of decomposition initiated by a generic nucleophile (Nu⁻).

In the case of hydrolysis, the nucleophile is a water molecule or a hydroxide (B78521) ion. For thermal decomposition in the absence of external nucleophiles, the mechanism is likely more complex, potentially involving intramolecular rearrangements or reactions with trace impurities.

Recommended Storage Conditions

To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place (2-8 °C recommended for long-term storage). | Minimizes the rate of potential thermal degradation and preserves reactivity. |

| Atmosphere | Store in a dry environment. Consider storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents hydrolysis due to atmospheric moisture. An inert atmosphere displaces moisture and oxygen. |

| Container | Keep container tightly closed. | Prevents ingress of moisture and other atmospheric contaminants. |

| Light | Protect from light. | While not explicitly stated to be light-sensitive, it is good practice for reactive organic compounds. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids rapid decomposition and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be designed to evaluate its stability under various conditions. The following outlines a general approach based on established guidelines for stability testing of chemical substances.[4][5][6]

Objective

To determine the shelf-life of this compound under defined storage conditions and to identify its degradation products.

Materials and Methods

-

Test Substance: At least three different batches of this compound.

-

Storage Containers: The same type of containers used for routine storage.

-

Analytical Method: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, capable of separating and quantifying the parent compound and its potential degradation products (e.g., pentafluorophenol).[7][8] Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.

-

Storage Conditions:

-

Long-term (Real-time) Stability: 5 °C ± 3 °C.

-

Accelerated Stability: 25 °C ± 2 °C / 60% RH ± 5% RH and 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Forced Degradation (Stress Testing):

-

Thermal Stress: Elevated temperatures (e.g., 60 °C, 80 °C, and a temperature approaching the decomposition point).

-

Hydrolytic Stress: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at room temperature and elevated temperatures.

-

Oxidative Stress: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Testing Frequency

-

Long-term Stability: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated Stability: 0, 1, 2, 3, and 6 months.

-

Forced Degradation: Samples are analyzed at appropriate time points to achieve 5-20% degradation of the active substance.

Data Analysis

The concentration of this compound and its degradation products should be determined at each time point. The rate of degradation can be calculated, and the shelf-life can be estimated based on the time it takes for the concentration of the parent compound to decrease to a specified limit (e.g., 90% of its initial value).

The following workflow diagram illustrates the general process for assessing the stability of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Bis(pentafluorophenyl)carbonate (EVT-323322) | 59483-84-0 [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Bis(pentafluorophenyl) Carbonate: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, history, properties, and applications of Bis(pentafluorophenyl) carbonate (BPC) as a versatile reagent in modern organic synthesis, with a focus on its utility for researchers, scientists, and drug development professionals.

Introduction: A Safer and More Efficient Carbonylating Agent

This compound (BPC), also known as dipentafluorophenyl carbonate, has emerged as a pivotal reagent in organic chemistry, offering a safer and often more efficient alternative to hazardous carbonylating agents like phosgene (B1210022).[1] Its high reactivity, driven by the electron-withdrawing nature of its two pentafluorophenyl groups, makes it a versatile tool for a wide range of chemical transformations.[2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and key applications of BPC, with detailed experimental protocols and data presented for the benefit of researchers in academia and industry.

Discovery and History: A Shift Towards Safer Reagents

The late 20th century saw a growing emphasis on green chemistry and the development of safer laboratory practices, which further propelled the adoption of BPC. Its ability to act as a solid, stable, and less hazardous phosgene equivalent has led to its widespread use in various fields, including peptide synthesis, polymer chemistry, and the synthesis of complex organic molecules.[2][4]

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 59483-84-0 | [5] |

| Molecular Formula | C₁₃F₁₀O₃ | [5] |

| Molecular Weight | 394.12 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 48-52 °C | |

| Purity | ≥ 99% (GC) | [6] |

| Storage Conditions | 0 - 8 °C | [6] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹⁹F NMR | Signals in the range of -153 to -163 ppm are characteristic of the pentafluorophenyl group. | [1] |

| ¹³C NMR | The carbonyl carbon typically appears around 147 ppm. Signals for the aromatic carbons are also present. | [1][7] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretch of the carbonate group is expected around 1780-1810 cm⁻¹. | [7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 394. | [7] |

Synthesis of this compound

While BPC is commercially available, understanding its synthesis is valuable. The most common method involves the reaction of pentafluorophenol (B44920) with a phosgene equivalent.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized procedure based on available information. Appropriate safety precautions must be taken when handling phosgene or its equivalents.

Reagents and Equipment:

-

Pentafluorophenol

-

Triphosgene (B27547) (as a safer substitute for phosgene gas)

-

Triethylamine (B128534) or other suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pentafluorophenol (2.0 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the solution with stirring.

-

In a separate flask, dissolve triphosgene (1.0 equivalent) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred solution of pentafluorophenol and triethylamine at 0 °C via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is then washed sequentially with dilute hydrochloric acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white crystalline solid.

Key Applications and Experimental Protocols

BPC's utility stems from its ability to act as a highly efficient electrophilic carbonyl source. The pentafluorophenoxide is an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Caption: Logical relationship of BPC's properties and applications.

Peptide Synthesis

BPC is an excellent reagent for the formation of amide bonds in peptide synthesis. It is used to activate the carboxylic acid group of an amino acid, forming a highly reactive pentafluorophenyl ester that readily reacts with the amino group of another amino acid.

Caption: Workflow for solid-phase peptide synthesis using BPC.

Materials:

-

Fmoc-protected amino acid

-

This compound (BPC)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Resin-bound peptide with a free amino group

-

Standard solid-phase peptide synthesis (SPPS) reaction vessel and reagents for deprotection and washing.

Procedure:

-

Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and BPC (3-5 equivalents) in anhydrous DMF.

-

Add DIPEA (6-10 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide in the SPPS reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).

-

After completion, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol.

-

Proceed with the standard Fmoc deprotection and subsequent coupling cycles to elongate the peptide chain.

Synthesis of Cyclic Carbonates

BPC is a highly effective reagent for the synthesis of cyclic carbonates from diols, a reaction that is crucial in the production of biodegradable polymers and other functional materials.[4]

Caption: Reaction pathway for cyclic carbonate synthesis using BPC.

This protocol is adapted from the synthesis of pentafluorophenyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate.[1]

Reagents and Equipment:

-

2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

-

This compound (PFC)

-

Cesium fluoride (B91410) (CsF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, combine 2,2-bis(hydroxymethyl)propionic acid (3.00 g, 22 mmol), this compound (21.70 g, 55 mmol, 2.5 eq.), and cesium fluoride (0.7 g, 4.6 mmol, 0.2 eq.).[1]

-

Add 70 mL of anhydrous THF to the flask. The initial mixture will be heterogeneous.[1]

-

Stir the reaction mixture at room temperature. After approximately one hour, a clear, homogeneous solution should form.[1]

-

Continue stirring for a total of 20 hours.[1]

-

Remove the solvent in vacuo.[1]

-

The residue can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the desired functionalized cyclic carbonate.[1]

Azapeptide Synthesis

Azapeptides, where an α-carbon in the peptide backbone is replaced by a nitrogen atom, are of significant interest in drug discovery due to their enhanced proteolytic stability.[8] BPC serves as an excellent carbonylating agent to form the semicarbazide (B1199961) linkage characteristic of azapeptides.[9]

Materials:

-

A resin-bound peptide with a free N-terminal hydrazine (B178648) moiety

-

This compound (BPC)

-

A suitable amine or amino acid ester

-

Anhydrous DMF or other suitable solvent

Procedure:

-

Swell the resin-bound peptide with the N-terminal hydrazine in anhydrous DMF.

-

In a separate vial, dissolve BPC (excess) in anhydrous DMF.

-

Add the BPC solution to the resin and agitate for 1-2 hours to form the activated carbamate (B1207046) intermediate on the resin.

-

Wash the resin thoroughly with DMF to remove excess BPC.

-

Add a solution of the desired amine or amino acid ester (excess) in DMF to the resin.

-

Agitate the mixture until the reaction is complete, as monitored by a suitable test.

-

Wash the resin extensively to remove unreacted reagents and byproducts.

-

The resulting azapeptide can be cleaved from the resin using standard procedures.

Polymer Chemistry

BPC is utilized in polymer chemistry, particularly in the synthesis of polycarbonates and polyurethanes.[4] It acts as a monomer or an activating agent to facilitate polymerization reactions, often under milder conditions than traditional methods.

-

Monomer Activation: A diol is reacted with BPC to form a bis(pentafluorophenyl carbonate) monomer.

-

Polymerization: This activated monomer is then subjected to polycondensation with another diol, often in the presence of a catalyst, to form the polycarbonate chain. The driving force for the reaction is the release of the stable pentafluorophenol byproduct.

Safety and Handling

This compound is a stable solid that is less hazardous than phosgene. However, it is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound has firmly established itself as a versatile and valuable reagent in modern organic synthesis. Its development represents a significant advancement in creating safer and more efficient chemical processes. For researchers in drug development and materials science, BPC offers a reliable method for constructing complex molecules, from modified peptides to novel polymers. The detailed protocols and data presented in this guide are intended to facilitate its broader application and inspire further innovation in the field.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. rsc.org [rsc.org]

- 3. biorxiv.org [biorxiv.org]

- 4. nbinno.com [nbinno.com]

- 5. Buy Bis(pentafluorophenyl)carbonate (EVT-323322) | 59483-84-0 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. METHOD FOR PRODUCING POLYCARBONATE - Patent 3394149 [data.epo.org]

- 9. mdpi.com [mdpi.com]

Theoretical Insights into the Electrophilicity of Bis(pentafluorophenyl) Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(pentafluorophenyl) carbonate (BPC) has emerged as a powerful and versatile reagent in modern organic synthesis, prized for its exceptional reactivity as a phosgene (B1210022) equivalent. This technical guide delves into the theoretical underpinnings of BPC's potent electrophilicity, a defining characteristic that drives its utility in a myriad of chemical transformations. By examining the unique electronic properties of the pentafluorophenyl moiety, this document provides a comprehensive overview of the structural factors that render the carbonyl carbon of BPC highly susceptible to nucleophilic attack. This guide will further explore the practical applications of this heightened reactivity in key areas of interest for pharmaceutical and materials science, including the synthesis of azapeptides and non-isocyanate polyurethanes. Detailed experimental protocols and visual representations of reaction mechanisms and workflows are provided to facilitate a deeper understanding and practical application of this remarkable reagent.

Introduction to this compound (BPC)

This compound is a white, crystalline solid that has gained significant traction as a safer and highly efficient alternative to hazardous phosgene and its derivatives.[1] Its remarkable reactivity stems from the presence of two electron-withdrawing pentafluorophenyl groups attached to the central carbonate moiety.[1] This unique structural feature imparts a strong electrophilic character to the carbonyl carbon, making it an excellent reagent for a wide range of coupling reactions and the synthesis of complex organic molecules.[1] BPC's utility spans diverse fields, from the synthesis of metabolically stable peptide analogs like azapeptides to the production of advanced polymers such as non-isocyanate polyurethanes (NIPUs).[1]

Theoretical Basis of Electrophilicity

The pronounced electrophilicity of the carbonyl carbon in this compound is a direct consequence of the powerful electron-withdrawing nature of the two pentafluorophenyl (C₆F₅) groups. This effect can be rationalized by considering the following key factors:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and the presence of five fluorine atoms on each phenyl ring creates a strong cumulative inductive effect. This effect polarizes the C-F bonds, drawing electron density away from the phenyl ring and, consequently, from the carbonate core.

-

Resonance Effect (+R of Oxygen, -I of C₆F₅): While the oxygen atoms of the carbonate can donate lone-pair electrons through resonance, this effect is significantly diminished by the strong inductive pull of the pentafluorophenyl groups.

-

Excellent Leaving Group Ability: The electron-withdrawing nature of the pentafluorophenyl group significantly stabilizes the resulting pentafluorophenoxide anion. The acidity of pentafluorophenol (B44920) is a direct measure of this stability.

The confluence of these factors results in a highly electron-deficient carbonyl carbon, rendering it exceptionally susceptible to attack by a wide range of nucleophiles.

Quantitative Descriptors of Electron-Withdrawing Strength

| Parameter | Value | Significance for BPC Electrophilicity |

| pKa of Pentafluorophenol | 5.5[2][3] | The low pKa value compared to phenol (B47542) (pKa ≈ 10) indicates that the pentafluorophenoxide is a very stable anion and thus an excellent leaving group. This thermodynamic stability of the leaving group is a major driving force for nucleophilic substitution reactions at the carbonyl carbon of BPC. |

| Hammett Constant (σp) | +0.52[4] | The positive Hammett para-substituent constant signifies a strong electron-withdrawing effect through both induction and resonance, contributing to the high electrophilicity of the carbonyl carbon. |

| Hammett Constant (σm) | +0.45[4] | The positive Hammett meta-substituent constant further confirms the potent electron-withdrawing inductive effect of the pentafluorophenyl group. |

Reactivity and Applications

The high electrophilicity of this compound makes it a highly efficient reagent in a variety of synthetic transformations. The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the departure of a stable pentafluorophenoxide leaving group.

General Reaction Mechanism with Nucleophiles

The reaction of BPC with a generic nucleophile (Nu-H) proceeds through a nucleophilic acyl substitution mechanism.

Caption: General reaction mechanism of BPC with a nucleophile.

Synthesis of Azapeptides

Azapeptides are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can enhance metabolic stability and modulate biological activity. BPC is an effective reagent for the synthesis of azapeptides.[1][5] The reaction involves the coupling of a hydrazine (B178648) derivative with an amino acid or peptide, where BPC acts as a carbonyl source to form the semicarbazide (B1199961) linkage.

Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

Growing environmental and health concerns associated with isocyanates have driven the development of non-isocyanate routes to polyurethanes. BPC plays a crucial role in the synthesis of NIPUs by reacting with diols to form bis(cyclic carbonates), which then polymerize with diamines to yield polyurethanes.[1][6][7] This method offers a safer and more sustainable alternative to conventional polyurethane production.[7][8]

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols to their specific substrates and reaction scales.

Synthesis of a Functionalized Cyclic Carbonate

This protocol is adapted from the synthesis of functionalized cyclic carbonate monomers using BPC.[6]

Workflow for the Synthesis of a Functionalized Cyclic Carbonate

Caption: Workflow for the synthesis of a functionalized cyclic carbonate.

Detailed Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the diol substrate, 1.1 to 1.5 equivalents of this compound, and a catalytic amount of a suitable base (e.g., cesium fluoride (B91410) or triethylamine).

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., tetrahydrofuran (B95107) or acetonitrile) via syringe.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

-

Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Conclusion

The exceptional electrophilicity of this compound is a direct result of the strong electron-withdrawing properties of the pentafluorophenyl groups, which also ensure the formation of a stable leaving group. This inherent reactivity makes BPC a highly valuable and versatile reagent in modern organic synthesis, enabling the efficient construction of complex molecules and polymers under mild conditions. Its application in the synthesis of azapeptides and non-isocyanate polyurethanes highlights its significance in the development of advanced pharmaceuticals and sustainable materials. The theoretical principles and practical protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Pentafluorophenol CAS#: 771-61-9 [m.chemicalbook.com]

- 3. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C2CS35268K [pubs.rsc.org]

- 7. Non-isocyanate polyurethane (NiPU) [specificpolymers.com]

- 8. Water-based non-isocyanate polyurethane-ureas (NIPUUs) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Peptide Bond Formation Using Bis(pentafluorophenyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(pentafluorophenyl) carbonate (BPC) is a highly efficient reagent for the formation of peptide bonds in both solid-phase and solution-phase peptide synthesis. Its primary role is to activate the carboxyl group of an N-protected amino acid by forming a highly reactive pentafluorophenyl (Pfp) active ester. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl carbon highly electrophilic, facilitating rapid and efficient nucleophilic attack by the amino group of the adjacent amino acid or peptide chain.[1] This high reactivity minimizes side reactions and reduces the risk of racemization, particularly for sensitive amino acids.[2] Furthermore, BPC is a stable, crystalline solid that serves as a safer alternative to hazardous reagents like phosgene.[3]

Principle of Operation

The use of this compound in peptide synthesis involves a two-step process:

-

Activation: The N-protected amino acid is reacted with this compound to form the corresponding pentafluorophenyl active ester. This reaction is typically carried out in the presence of a base.

-

Coupling: The purified Pfp active ester is then introduced to the N-terminally deprotected amino acid or peptide chain, leading to the formation of a new peptide bond.

The resulting pentafluorophenol (B44920) byproduct is weakly acidic and generally does not interfere with the coupling reaction.[3]

Data Presentation

Table 1: Comparative Analysis of Crude Peptide Purity for the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74*

| Coupling Reagent | Crude Peptide Purity (%) | Reference |

| Pentafluorophenyl Ester | >90 | [1] |

| HATU | 83.63 | [1] |

| HCTU | 82.50 | [1] |

| PyBOP | 48.11 | [1] |

*The ACP fragment 65-74 is a standard benchmark for evaluating the efficiency of coupling reagents due to its "difficult sequence" prone to aggregation.[3]

Table 2: Qualitative Comparison of Pentafluorophenyl Esters with Other Common Coupling Reagents

| Feature | Pentafluorophenyl Esters | HATU/HBTU | COMU | DCC/HOBt |

| Reactivity | Very High | Very High | Very High | High |

| Racemization | Very Low | Low | Very Low | Moderate |

| Byproducts | Pentafluorophenol (soluble) | Tetramethylurea | Morpholine-based urea (B33335) (water-soluble) | Dicyclohexylurea (insoluble) |

| Cost | Moderate | High | High | Low |

| Handling | Stable solid | Generally stable | Stable solid, non-explosive | Moisture sensitive |

Experimental Protocols

Protocol 1: Preparation of Fmoc-Amino Acid Pentafluorophenyl Esters

This protocol describes the synthesis of Fmoc-amino acid-OPfp esters from the corresponding Fmoc-amino acids using this compound.

Materials:

-

Fmoc-amino acid

-

This compound (BPC)

-

Pyridine (B92270) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

-

Add pyridine or DIEA (1.0-1.2 equivalents) to the solution and stir.

-

Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Amino Acid Pentafluorophenyl Esters (0.1 mmol scale)

This protocol outlines the manual solid-phase synthesis of a peptide on a resin support using pre-formed Fmoc-amino acid-OPfp esters.

Materials:

-

Fmoc-protected Rink Amide resin (or other suitable resin)

-

Fmoc-amino acid pentafluorophenyl esters

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

1-Hydroxybenzotriazole (HOBt) (optional)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid pentafluorophenyl ester (3 equivalents, 0.3 mmol) in DMF (2-3 mL).

-

(Optional) Add HOBt (3 equivalents, 0.3 mmol) to the amino acid solution to catalyze the reaction.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). The reaction is typically complete within 1 hour.

-

If the Kaiser test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Washing:

-

After the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

-

-

Repeat Cycle: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage:

-